5-Bromo-2-hydroxybenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

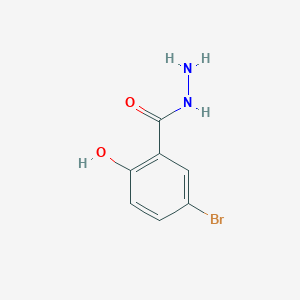

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWQFLVYMVLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325383 | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-10-4 | |

| Record name | 39635-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxybenzohydrazide: Synthesis, Derivatization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxybenzohydrazide (CAS No. 39635-10-4), a versatile scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the core molecule, its derivatization into therapeutically relevant compounds, and the mechanistic insights into their biological activities.

Introduction: The Significance of the Hydrazide Moiety in Drug Design

Hydrazines and their derivatives, particularly benzohydrazides, represent a privileged class of compounds in organic and medicinal chemistry.[1] The inherent reactivity of the hydrazide functional group (-CONHNH₂) allows for its facile conversion into a wide array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones.[2] These resultant Schiff bases are recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3]

This compound, also known as 5-bromosalicylhydrazide, has emerged as a particularly valuable building block. The presence of the bromine atom and the hydroxyl group on the phenyl ring can significantly modulate the physicochemical properties and biological activity of its derivatives, making it a focal point for the development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug design and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39635-10-4 | [4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [4] |

| Molecular Weight | 231.05 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Bromosalicylhydrazide, 5-Bromo-2-hydroxy-benzoic acid hydrazide | [4] |

| Appearance | White to off-white crystalline powder | Commercially available |

| Melting Point | Not consistently reported | Varies by supplier |

| Solubility | Soluble in methanol, ethanol, and DMSO | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromosalicylic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 5-Bromosalicylic Acid

The esterification of 5-bromosalicylic acid to its methyl ester, methyl 5-bromo-2-hydroxybenzoate, is a crucial initial step. This is commonly achieved by reacting the acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromosalicylic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-hydroxybenzoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrazinolysis of Methyl 5-bromo-2-hydroxybenzoate

The final step involves the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 5-bromo-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials and impurities, and dry under vacuum to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Derivatization: Gateway to Bioactive Molecules

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety. This makes it an excellent substrate for condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).

Synthesis of Hydrazone Derivatives: A General Protocol

The synthesis of hydrazones from this compound is a straightforward and high-yielding reaction.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Aldehyde/Ketone Addition: Add a stoichiometric amount (1 equivalent) of the desired aldehyde or ketone to the solution.

-

Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the carbonyl compound.

-

Product Isolation: The hydrazone product often precipitates out of the reaction mixture upon cooling. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure hydrazone derivative.

Caption: General scheme for the synthesis of hydrazone derivatives.

Therapeutic Potential and Mechanism of Action of Derivatives

The derivatization of this compound into hydrazones has unlocked a vast potential for therapeutic applications. The biological activity of these derivatives is often attributed to the presence of the azomethine (-C=N-) group, which is a key pharmacophore.

Antimicrobial Activity

Hydrazone derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones are known to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.[6] The lipophilicity conferred by the various substituents on the aldehyde or ketone moiety can also play a critical role in the compound's ability to penetrate bacterial cell membranes.

Anticancer Activity

A growing body of evidence suggests that Schiff bases derived from this compound possess potent anticancer properties.[7] Their mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death) in cancer cells. One of the proposed signaling pathways implicated in the anticancer activity of some Schiff base derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] Dysregulation of the MAPK pathway is a common feature in many cancers, and compounds that can modulate this pathway are of significant therapeutic interest.

Caption: Proposed modulation of the MAPK signaling pathway by hydrazone derivatives.

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The diverse biological activities exhibited by its hydrazone derivatives, particularly in the antimicrobial and anticancer arenas, underscore the therapeutic potential of this chemical class.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the efficacy and selectivity of these compounds. The development of more complex derivatives and their evaluation in preclinical models will pave the way for the potential clinical translation of these promising therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available from: [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Available from: [Link]

-

Methyl 5-bromo-2-hydroxybenzoate. PMC. Available from: [Link]

-

Antitumor activities of some Schiff bases. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available from: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available from: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. ResearchGate. Available from: [Link]

-

Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available from: [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. PMC. Available from: [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available from: [Link]

-

Antimicrobial Activity of Some Steroidal Hydrazones. PMC. Available from: [Link]

- Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. Google Patents.

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available from: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Process for the preparation of 5-hydroxyisophtalic acids. TREA. Available from: [Link]

- Preparation method for 5-bromouracil. Google Patents.

- New preparation method of 5-nitro-salicylaldehyde. Google Patents.

- Process for the preparation of 5-bromophthalide. Google Patents.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-Bromo-2-hydroxybenzohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxybenzohydrazide

Abstract

This compound is a halogenated aromatic hydrazide that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, combining a salicylamide core with a reactive hydrazide moiety, imparts a versatile chemical profile for the synthesis of novel compounds, including Schiff bases and heterocyclic systems with demonstrated biological activities.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, details authoritative experimental protocols for their validation, and contextualizes their importance for researchers in drug development and chemical synthesis.

Molecular Identity and Structure

Correctly identifying the molecule is the foundation of all subsequent experimental work. This compound is systematically named according to IUPAC nomenclature and is registered under a unique CAS number, ensuring unambiguous identification in global databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 39635-10-4 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)NN)O | [2] |

| InChIKey | GIKWQFLVYMVLKV-UHFFFAOYSA-N | [2] |

| Synonyms | 5-Bromosalicylhydrazide, 5-Bromo-2-hydroxy-benzoic acid hydrazide |[2] |

The molecular architecture features a benzene ring substituted with a hydroxyl group, a bromine atom, and a hydrazide functional group (-CONHNH₂). The relative positions of these groups (hydroxyl at C2, bromo at C5) create a specific electronic and steric environment that dictates the molecule's reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, stability, membrane permeability, and formulation characteristics, making them essential data points for drug development and synthetic planning.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source(s) |

|---|---|---|---|

| Melting Point | 217-218 °C | Experimental | [4] |

| 161.51 °C | Predicted | [5] | |

| Boiling Point | 390.64 °C (at 760 mmHg) | Predicted | [5] |

| Density | 1.756 g/cm³ | Predicted | [4] |

| pKa | 7.86 ± 0.43 | Predicted | [4] |

| LogP | 2.2 | Computed | [2] |

| Topological Polar Surface Area | 75.4 Ų | Computed |[2] |

Expert Insights:

-

Melting Point: The significant discrepancy between the predicted and experimental melting points highlights the limitations of computational models. The experimental value of 217-218 °C should be considered the authoritative figure. A sharp, high melting point is often indicative of high purity and a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding involving the hydroxyl and hydrazide groups.

-

pKa: The predicted pKa of 7.86 likely corresponds to the phenolic hydroxyl group. This value is crucial for drug development, as it indicates the compound will be predominantly in its neutral, protonated form at physiological pH (~7.4) but will begin to deprotonate in more basic environments. This ionization state directly impacts solubility, lipophilicity, and the ability to interact with biological targets.

-

LogP & TPSA: A LogP of 2.2 suggests moderate lipophilicity, while a TPSA of 75.4 Ų indicates significant polar character. This balance is often sought in drug candidates, as it can facilitate both dissolution in aqueous media and permeation across lipid membranes.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for reasoned predictions. The polar hydroxyl and hydrazide groups can participate in hydrogen bonding, suggesting solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Conversely, the brominated phenyl ring provides lipophilic character, which may confer some solubility in less polar solvents like ethyl acetate or dichloromethane. Low solubility is expected in non-polar solvents like hexanes and in water.

Protocol: Experimental Determination of Solubility (Isothermal Shake-Flask Method)

This protocol provides a reliable method for quantifying solubility in various solvents, a critical step for preparing solutions for synthesis or biological assays.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., ~20 mg) to a 2 mL glass vial. The visual presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator set to the desired temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand stationary at the same temperature for at least 4 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe (e.g., 0.22 µm PTFE filter) to avoid transferring any solid particles.

-

Analysis: Dilute the collected supernatant with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method (see Section 4.5).

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mmol/L.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Causality: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the distinct types of protons in the molecule.

-

Expected Spectrum (in DMSO-d₆):

-

Aromatic Protons (3H): Three signals in the δ 6.8-7.8 ppm range. The proton ortho to the hydroxyl group will appear as a doublet, the proton between the bromo and hydrazide groups as a doublet of doublets, and the proton ortho to the bromo group as a doublet.

-

Hydroxyl Proton (1H, -OH): A broad singlet, typically δ > 9.0 ppm. Its chemical shift can be variable and concentration-dependent.

-

Amide Proton (1H, -CONH-): A broad singlet, often δ > 10.0 ppm.

-

Amine Protons (2H, -NH₂): A broad singlet around δ 4.5-5.5 ppm.

-

-

-

¹³C NMR:

-

Causality: Provides a count of unique carbon atoms and information about their chemical environment.

-

Expected Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.

-

Aromatic Carbons (6C): Six distinct signals between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon bearing the bromine (C-Br) will also be distinct.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Causality: Specific bonds absorb infrared radiation at specific wavenumbers (cm⁻¹), creating a unique "fingerprint" for the molecule.

-

Expected Spectrum (KBr Pellet): [2]

-

O-H Stretch: A broad band in the 3200-3400 cm⁻¹ region from the phenolic hydroxyl group.

-

N-H Stretch: Two distinct bands (symmetric and asymmetric) for the -NH₂ group and a single band for the -NH- group, typically appearing in the 3100-3300 cm⁻¹ range.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹.

-

N-H Bend (Amide II): A significant band around 1580-1620 cm⁻¹.

-

C-Br Stretch: A sharp band in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Causality: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected Result (ESI+):

-

Molecular Ion Peak ([M+H]⁺): A pair of peaks at m/z 231.9 and 233.9, with nearly equal intensity, corresponding to the two major isotopes of bromine.

-

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds.

Objective: To determine the purity of a this compound sample by separating it from any impurities.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-quality material for research. This compound is typically prepared via a two-step process starting from methyl salicylate.

Caption: Synthetic workflow for this compound.

Protocol: Laboratory Synthesis

Step 1: Synthesis of Methyl 5-bromosalicylate [6]

-

Dissolve methyl salicylate (1.0 mole) in chloroform (500 mL) in a round-bottom flask equipped with a dropping funnel and stir bar.

-

Cool the mixture to 10 °C in an ice bath.

-

Slowly add a solution of bromine (1.08 mole) in chloroform (300 mL) dropwise over 6 hours, maintaining the temperature at 10 °C.

-

After the addition is complete, stir for an additional hour at the same temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

-

Dissolve the crude methyl 5-bromosalicylate (1.0 mole) in absolute ethanol (800 mL) in a round-bottom flask.

-

Add hydrazine monohydrate (2.0 moles) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure crystalline solid.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Stability: As a phenol and hydrazide, the compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[7] The formation of colored byproducts is a common sign of degradation. It should be kept away from strong oxidizing agents and strong bases.

-

Storage: For long-term stability, this compound should be stored in a tightly sealed, amber glass vial in a cool (2-8 °C), dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Safety:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5]

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Conclusion

This compound is a compound of significant interest with a well-defined physicochemical profile. Its moderate lipophilicity, distinct spectroscopic signatures, and straightforward synthesis make it an accessible and versatile tool for chemical and pharmaceutical research. The data and protocols presented in this guide provide researchers with the authoritative grounding necessary to confidently utilize this compound in their work, ensuring both the integrity of their results and the safety of their practice.

References

-

HPLC Method for Analysis of 5-Bromo-2-hydroxybenzonitrile . SIELC Technologies. [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide . National Center for Biotechnology Information (PMC). [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide . National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives . ResearchGate. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of methyl 5-bromosalicylate . PrepChem. [Link]

-

5-Bromosalicylaldehyde . PubChem, National Center for Biotechnology Information. [Link]

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists . Hindawi. [Link]

- Synthesis method of 5-bromo-2-chloro benzoic acid.

-

5-BROMO-2-HYDROXYBENZALDEHYDE . Matrix Fine Chemicals. [Link]

Sources

5-Bromo-2-hydroxybenzohydrazide molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Bromo-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of salicylic acid hydrazide. As a member of the benzohydrazide class, it possesses a versatile chemical scaffold that is of significant interest in medicinal chemistry and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of a bromine atom and a phenolic hydroxyl group on the aromatic ring modifies the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization.

Molecular Structure and Composition

The structural identity of this compound is defined by a benzene ring co-substituted with a hydroxyl group, a bromine atom, and a hydrazide moiety.

Key Structural Features:

-

Aromatic Core: A central phenyl ring provides a rigid scaffold.

-

Hydroxyl Group (-OH): Located at position 2 (ortho to the hydrazide), this phenolic group is a hydrogen bond donor and can participate in chelation with metal ions. Its acidity is influenced by the other ring substituents.

-

Bromine Atom (-Br): Positioned at carbon 5, this heavy halogen atom significantly increases the molecule's mass and alters its electronic distribution and lipophilicity. It serves as a useful handle for further functionalization in synthetic applications.

-

Hydrazide Group (-CONHNH₂): This functional group is the defining feature of the molecule. It is a powerful hydrogen bonding motif, capable of acting as both a donor and an acceptor, which is crucial for its interaction with biological targets. It is also a key reactive site for the synthesis of derivatives like hydrazones.

The systematic IUPAC name for this compound is this compound[1][2]. It is also known by the synonym 5-Bromo-2-hydroxy-benzoic acid hydrazide[3].

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below. These data are essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 231.05 g/mol | [1][3][4] |

| Exact Mass | 229.96909 Da | [1] |

| CAS Number | 39635-10-4 | [1][3][6] |

| Melting Point | 217-218 °C | [6] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 75.4 Ų | [1] |

| XLogP3 (Lipophilicity) | 2.2 | [1] |

Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass of 229.96909 Da[1]. A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M+ peak and the M+2 peak, which have almost identical intensities. This signature pattern provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the amine protons of the hydrazide group. The aromatic protons would appear as a set of multiplets or doublets, with their chemical shifts and coupling constants being characteristic of the 1,2,4-trisubstituted benzene ring pattern. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group would appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the electronegative oxygen atom appearing furthest downfield in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show:

-

O-H stretch: A broad absorption band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch: One or two sharp peaks in the 3200-3400 cm⁻¹ region corresponding to the amine group of the hydrazide.

-

C=O stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.

-

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Conceptual Synthesis Workflow

Benzohydrazides are commonly synthesized from their corresponding carboxylic acid esters. The synthesis of this compound would typically involve a two-step process starting from 5-bromosalicylic acid.

Caption: A typical two-step synthesis pathway for this compound.

-

Esterification: The carboxylic acid group of 5-bromosalicylic acid is first converted into an ester, commonly a methyl or ethyl ester, through reaction with the corresponding alcohol under acidic catalysis (e.g., Fischer esterification). This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product. This reaction is a standard and efficient method for preparing hydrazides[7].

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure, characterized by a brominated phenolic ring and a reactive hydrazide functional group, makes it a compound of interest for further chemical modification and biological screening. The identity and purity of this compound can be rigorously confirmed through a combination of standard analytical techniques, including mass spectrometry, NMR, and IR spectroscopy, each providing complementary and definitive structural information.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 349954, this compound. Retrieved from PubChem. [Link]

-

LabSolutions (n.d.). This compound. Retrieved from labsolutions.com. [Link]

-

Mihai, C. T., et al. (2014). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

-

Li, Y., & Ju, Y. (2007). N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide. National Center for Biotechnology Information. [Link]

-

AIP Publishing (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from pubs.aip.org. [Link]

-

Biointerface Research in Applied Chemistry (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from biointerfaceresearch.com. [Link]

-

P&S Chemicals (n.d.). Product information, this compound. Retrieved from pandschemicals.com. [Link]

Sources

- 1. This compound | C7H7BrN2O2 | CID 349954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound CAS#: 39635-10-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis pathway for 5-Bromo-2-hydroxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available 5-bromosalicylic acid, which undergoes esterification to yield the key intermediate, methyl 5-bromo-2-hydroxybenzoate. Subsequent hydrazinolysis of this ester affords the target molecule. This guide provides detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and the synthesis workflow is visually represented.

Introduction: The Significance of this compound

This compound, also known as 5-bromosalicylhydrazide, is a crucial scaffold in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The presence of the bromo-, hydroxyl-, and hydrazide functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile precursor for the development of novel therapeutic agents. Its derivatives have shown promise as antimicrobial, antitubercular, and anticancer agents. A reliable and well-characterized synthesis pathway is therefore of paramount importance to researchers in the field of drug development.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process starting from 5-bromosalicylic acid. This pathway is favored for its high yields and relatively straightforward procedures.

The overall synthesis pathway is as follows:

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzohydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes for producing 5-Bromo-2-hydroxybenzohydrazide. The narrative emphasizes the rationale behind experimental choices, ensuring protocols are self-validating, and is grounded in authoritative references.

Introduction: The Significance of this compound

This compound, also known as 5-bromosalicylhydrazide, is a pivotal intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a brominated salicyl ring coupled with a hydrazide moiety, offers multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and Schiff bases, which have shown significant potential as anti-inflammatory, antitumor, and antimicrobial agents.[2][3] The strategic placement of the bromine atom, hydroxyl group, and hydrazide function allows for the fine-tuning of steric and electronic properties, making it a cornerstone for developing novel therapeutic agents.[4]

Core Synthetic Strategy: The Ester-Hydrazinolysis Pathway

The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway is favored for its high efficiency, straightforward procedures, and the commercial availability of its precursors. The strategy involves:

-

Formation of a Salicylate Ester : An appropriate salicylic acid derivative is converted into its corresponding methyl or ethyl ester.

-

Hydrazinolysis : The ester is subsequently reacted with hydrazine hydrate to yield the final hydrazide product.

This approach ensures a clean conversion and simplifies the purification process, making it ideal for both laboratory-scale and potential scale-up operations.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 5-Bromo-2-hydroxybenzoate

The formation of the methyl ester intermediate is the critical first stage. There are two primary, field-proven starting points for this synthesis.

Route A: Starting from 5-Bromosalicylic Acid

This is the most direct route, beginning with the commercially available 5-Bromosalicylic acid.[5][6] The reaction is a classic Fischer esterification.

Experimental Protocol: Fischer Esterification of 5-Bromosalicylic Acid

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromosalicylic acid.

-

Reagents: Add a significant excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Route B: Starting from Methyl Salicylate

An alternative and often cost-effective approach is the direct bromination of methyl salicylate (wintergreen oil).[7][8] This electrophilic aromatic substitution reaction is highly regioselective due to the activating and ortho-, para-directing effects of the hydroxyl group.

Experimental Protocol: Bromination of Methyl Salicylate

-

Setup: Dissolve methyl salicylate in a suitable solvent, such as chloroform or glacial acetic acid, in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.[8] Cool the flask in an ice bath.

-

Reagent Addition: A solution of elemental bromine in the same solvent is added dropwise to the stirred mixture.[8] The slow addition and low temperature are crucial for controlling the reaction's exothermicity and preventing the formation of dibrominated byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional hour at low temperature to ensure the reaction goes to completion.[8]

-

Work-up: The reaction mixture is washed sequentially with water and an aqueous solution of a reducing agent like sodium thiosulfate (to quench unreacted bromine), followed by a wash with sodium bicarbonate solution.[8]

-

Purification: The organic layer is separated, dried, and the solvent is evaporated. The resulting solid, Methyl 5-Bromo-2-hydroxybenzoate, is typically of high purity but can be recrystallized if necessary.[8]

Part 2: Hydrazinolysis of the Ester to this compound

This step is a nucleophilic acyl substitution reaction where the ester is converted into the corresponding hydrazide. It is a robust and high-yielding transformation.

Caption: Mechanism of hydrazinolysis: a nucleophilic acyl substitution reaction.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 5-Bromo-2-hydroxybenzoate in a minimal amount of a suitable alcohol, typically absolute ethanol.[9][10]

-

Reagent Addition: Add an excess of hydrazine hydrate (80-99%) to the solution.[10] Using a molar excess of hydrazine (5-10 equivalents) is critical to ensure the reaction proceeds to completion and to minimize the formation of diacyl hydrazine dimers.[9]

-

Reaction: Heat the reaction mixture to reflux (typically around 70-80°C) for several hours (e.g., 3-6 hours).[9][10] The reaction should be monitored via TLC to confirm the disappearance of the starting ester.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The desired this compound product, being less soluble in the cold solvent, will precipitate out as a crystalline solid.[9]

-

Purification: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[9] The product is then dried under vacuum. This procedure often yields a product of sufficient purity for subsequent steps.

Trustworthiness and Self-Validation: The success of this protocol is validated by the formation of a white crystalline precipitate upon cooling.[9] The identity and purity of the product can be confirmed by measuring its melting point and comparing it to the literature value, as well as through standard spectroscopic techniques (FTIR, NMR).

Data Presentation and Characterization

The following table summarizes key quantitative data for the final product, this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | ~143-146 °C (Varies with purity) | [7] |

| Typical Yield | >70% | [7] |

| FTIR (cm⁻¹) | ~3270-3325 (N-H stretching), ~1635 (C=O stretching) | [7] |

| ¹H NMR | Signals corresponding to aromatic protons, NH, and NH₂ groups. | [1] |

Alternative Synthetic Considerations

While the ester-hydrazinolysis pathway is dominant, process chemists may consider alternative routes depending on starting material availability and cost. One notable alternative begins with 5-bromo-2-hydroxybenzamide.[2][4][11] In this multi-step approach, the amide is first reacted with an α-halogenated acid ester to form an ester derivative, which is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.[11] This route, while longer, offers a different set of intermediates that may be useful for other synthetic targets.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the preparation of Methyl 5-Bromo-2-hydroxybenzoate followed by its hydrazinolysis. The choice of starting material for the ester intermediate—either 5-Bromosalicylic acid or methyl salicylate—can be adapted based on economic and logistical considerations. The protocols described herein are robust, well-documented, and provide a reliable foundation for producing this versatile building block for advanced applications in drug discovery and materials science.

References

-

Methyl 5-bromo-2-hydroxybenzoate . National Center for Biotechnology Information (PMC). Available from: [Link]

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? . ResearchGate. Available from: [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives . ResearchGate. Available from: [Link]

-

Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly . Neliti. Available from: [Link]

-

Reaction Chemistry & Engineering . RSC Publishing. Available from: [Link]

-

Synthesis of the 5-bromo-substituted ligands H2L¹ (X = C-OH) and H2L² (X = N) . ResearchGate. Available from: [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity . National Center for Biotechnology Information (PMC). Available from: [Link]

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... . ResearchGate. Available from: [Link]

- Method for preparing 5-bromoacetylsalicylic acid methyl ester. Google Patents.

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil . AIP Publishing. Available from: [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide . National Center for Biotechnology Information (PMC). Available from: [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide . National Center for Biotechnology Information (PMC). Available from: [Link]

- Synthesis of 5-bromosalicylaldehyde. Google Patents.

- Pure 5-bromosalicylic acid prodn. Google Patents.

-

This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

5-Bromosalicylic acid . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde . Patsnap. Available from: [Link]

-

Synthesis of methyl 5-bromosalicylate . PrepChem.com. Available from: [Link]

-

Benzohydrazides: As potential bio-active agents . The Pharma Innovation Journal. Available from: [Link]

-

5-Bromosalicylaldehyde . PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C7H7BrN2O2 | CID 349954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-hydroxybenzohydrazide for Research Professionals

Section 1: Introduction & Compound Profile

5-Bromo-2-hydroxybenzohydrazide is a specialized organic compound utilized in various fields of chemical synthesis and drug discovery. Its unique structure, featuring a brominated phenol ring coupled with a hydrazide moiety, makes it a valuable building block. However, the very features that grant its synthetic utility also necessitate a rigorous and informed approach to its handling and safety.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the causality behind safety protocols, grounded in the chemical nature of the compound and its functional groups. Adherence to these guidelines is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 39635-10-4 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Off-white to beige solid powder (typical)[1] |

Section 2: The Hydrazide Moiety: A Core Safety Consideration

To handle this compound safely, one must first appreciate the inherent risks associated with its core functional group: the hydrazide. Hydrazides are derivatives of hydrazine, a compound recognized for its hazardous properties.

Inherent Risks of Hydrazine Derivatives:

-

Toxicity and Irritation: Hydrazine and its derivatives are known irritants and can be toxic upon inhalation, ingestion, or skin contact. Anhydrous hydrazine is considered a potential human carcinogen.[2] While the toxicity of each derivative varies, a cautious approach is mandated.

-

Reducing Agent Activity: The hydrazine functional group is a powerful reducing agent.[3] This property makes it highly reactive and incompatible with oxidizing agents, which can lead to rapid, exothermic, and potentially explosive reactions.[4]

-

Instability: Although aqueous solutions and solid derivatives are generally more stable than anhydrous hydrazine, they can still decompose under certain conditions, such as elevated temperatures or in the presence of catalytic metal impurities.[4]

Understanding these principles is the foundation of safe handling. Every protocol described in this guide is designed to mitigate the risks stemming from the reactivity of the hydrazide moiety.

Section 3: Hazard Identification & GHS Classification

While a specific, publicly available GHS-compliant SDS for this compound is not consistently available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as 5-bromosalicylaldehyde and other substituted benzohydrazides. The following classifications should be assumed as a minimum standard.

Globally Harmonized System (GHS) Hazard Profile (Anticipated):

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

| Hazardous to the Aquatic Environment | Acute 1 | H400: Very toxic to aquatic life[5][8] |

Section 4: Risk Assessment and the Hierarchy of Controls

A proactive safety culture relies on the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.

-

Elimination/Substitution: The most effective control is to remove the hazard. In a research context, this involves assessing if a less hazardous chemical could achieve the same scientific objective. This should always be the first consideration in experimental design.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the following are mandatory :

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors.

-

Safety Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[1][9]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be developed, approved, and followed by all users.

-

Training: All personnel must be trained on this guide, the specific SOP, and the location and use of emergency equipment before beginning work.

-

Restricted Access: Work with this compound should be performed in a designated area with clear signage indicating the hazards.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Required Personal Protective Equipment (PPE):

| Body Part | Specification | Rationale |

|---|---|---|

| Eyes/Face | ANSI Z87.1-compliant chemical safety goggles. A face shield is required if there is a splash hazard. | Protects against airborne dust and splashes, mitigating the serious eye irritation hazard.[9][10] |

| Hands | Chemical-resistant nitrile or neoprene gloves. Butyl rubber is the preferred material for hydrazines.[3] | Prevents skin contact, mitigating the skin irritation hazard.[6] |

| Body | Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat. | Provides a barrier against spills and contamination of personal clothing. |

| Respiratory | Not required if work is performed within a certified fume hood. Otherwise, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust, mitigating the respiratory irritation hazard.[10] |

Section 5: Standard Operating Protocol: Handling & Storage

This section outlines the minimum procedural steps for safely handling and storing this compound.

Preparation & Pre-Handling Checklist

Step-by-Step Weighing and Dispensing Protocol

-

Work Within Fume Hood: Conduct all operations within the sash of a certified chemical fume hood.

-

Grounding: If transferring large quantities where static electricity could be a concern, ensure containers are properly grounded.

-

Gentle Handling: Open the container slowly and carefully. Avoid creating dust. Do not crush or grind the material.

-

Transfer: Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

-

Clean-Up: After transferring, gently wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., isopropanol) and dispose of it immediately into the designated hazardous waste container.

-

Seal Container: Tightly reseal the primary container of this compound.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.

Storage Requirements & Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Location: Store in a cool, dry, dark, and well-ventilated area.[7][9][11]

-

Access: The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[1][6][9][12]

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[1][6][9][13]

Chemical Incompatibility Matrix:

| Incompatible Material Class | Specific Examples | Rationale for Incompatibility |

|---|---|---|

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates, chromates | The hydrazide moiety is a strong reducing agent. Contact can cause a violent, exothermic, or explosive reaction.[6][9] |

| Strong Acids | Sulfuric acid, nitric acid, hydrochloric acid | Can catalyze decomposition or cause vigorous, exothermic neutralization reactions.[3] |

| Metal Oxides | Iron oxide (rust), copper oxide | Can catalyze the decomposition of hydrazides, potentially leading to a runaway reaction.[3] |

| Heat & Direct Sunlight | Open flames, hot plates, direct sun exposure | Can provide the activation energy for thermal decomposition, which may release hazardous gases.[3] |

Section 6: Emergency Procedures Workflow

In the event of an incident, a clear and practiced response is essential. The following workflow and protocols should be posted in the laboratory.

Emergency Response Workflow Diagram

Sources

- 1. fishersci.com [fishersci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. arxada.com [arxada.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemical-label.com [chemical-label.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of 5-Bromo-2-hydroxybenzohydrazide in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-2-hydroxybenzohydrazide in Organic Solvents

Abstract

This compound is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A critical, yet often overlooked, parameter governing its utility in synthesis, purification, and formulation is its solubility profile in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties influencing the solubility of this compound. While quantitative solubility data is scarce in public literature, this paper establishes a theoretical framework for predicting its behavior and presents a detailed, field-proven experimental protocol for its precise determination using the isothermal shake-flask method coupled with HPLC or UV-Vis analysis. This guide is intended to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodology required to effectively utilize this compound in their research and development endeavors.

Introduction to this compound

This compound, with the molecular formula C₇H₇BrN₂O₂, is a substituted aromatic hydrazide.[1][2] Its structure, featuring a brominated phenolic ring and a hydrazide functional group, makes it an excellent scaffold for developing compounds with significant biological activities. Derivatives of 2-hydroxy-benzamide and related structures are well-known for their potential therapeutic properties, making this compound a subject of interest in drug discovery.[3] The successful progression of such research hinges on a fundamental understanding of the molecule's physical properties, particularly its solubility, which dictates reaction kinetics, purification strategies, and the feasibility of formulation for preclinical testing.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key descriptors for this compound are summarized in Table 1, providing a foundation for understanding its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39635-10-4 | [1][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][5] |

| Molecular Weight | 231.05 g/mol | [1][5] |

| Melting Point | 217-218 °C | [4] |

| pKa (Predicted) | 7.86 ± 0.43 | [4] |

| XLogP3 (Predicted) | 2.2 |[1] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding afforded by the hydroxyl (-OH) and hydrazide (-NHNH₂) groups. The predicted XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility will be significantly influenced by its capacity for hydrogen bonding.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The this compound molecule possesses distinct polar and nonpolar regions, resulting in nuanced solubility behavior.

-

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH, -NH₂) allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Polarity: The molecule's overall polarity, arising from the electronegative oxygen, nitrogen, and bromine atoms, suggests good solubility in polar organic solvents.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic character, which allows for van der Waals interactions with nonpolar and moderately polar solvents like chloroform and dichloromethane.[6]

Based on these characteristics, one can predict that this compound will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative understanding can be inferred from solvents used in its synthesis and the preparation of its derivatives.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale / Context |

|---|---|---|---|

| Methanol | Polar Protic | Soluble / Moderately Soluble | Used as a solvent for the synthesis of related Schiff base compounds, indicating solubility of the precursors.[7] |

| Ethanol | Polar Protic | Soluble / Moderately Soluble | Hydrazine compounds show good solubility in ethanol.[8] Often used for recrystallization of similar hydrazides. |

| Chloroform (CHCl₃) | Nonpolar | Sparingly Soluble | Mentioned as a solvent for synthesizing a derivative, suggesting some degree of solubility.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The strong hydrogen bond accepting nature of DMSO typically facilitates high solubility for multifunctional compounds. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following robust protocol based on the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining equilibrium solubility and is a self-validating system when performed correctly.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the compound in the filtered supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (purity ≥95%)[5]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Solutions: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours. To ensure equilibrium is reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration no longer increases.[10]

-

Sample Collection: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

Analytical Quantification

The concentration of the diluted, saturated solution can be determined by one of the following methods.

This is the preferred method due to its specificity and accuracy.

-

Method Development: Develop a suitable isocratic or gradient reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column is typically a good starting point.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

This method is faster but less specific than HPLC. It is suitable if the compound has a unique absorbance maximum (λmax) where the solvent does not interfere.

-

Determine λmax: Scan a dilute solution of the compound to identify the wavelength of maximum absorbance.

-

Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to generate a Beer's Law calibration curve (absorbance vs. concentration).

-

Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the curve.

-

Calculation: Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for isothermal shake-flask solubility determination.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for several aspects of drug development:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).

-

Formulation Science: Developing suitable solvent systems for in vitro and in vivo screening, including preparing stock solutions for biological assays.

-

Preclinical Development: Understanding dissolution characteristics and potential bioavailability challenges.

Conclusion

While published quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in organic solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols. For researchers requiring precise data, this guide provides a comprehensive, step-by-step experimental protocol for its determination. By applying this standardized methodology, scientists can generate reliable and reproducible solubility data, facilitating the effective use of this important chemical intermediate in their research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

-

Li, Y., et al. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Ng, S. W., et al. (2006). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2890-o2892. [Link]

-

Solubility of Things. Hydrazine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. [Link]

-

MDPI. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. [Link]

-

Salami, H. A., et al. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 6(2), 237-241. [Link]

- Siggia, S. (1963). The Determination of Hydrazino–Hydrazide Groups. In Handbook of Analytical Chemistry. Pergamon.

-

P&S Chemicals. Product information, this compound. [Link]

-

ChemBK. 5-Bromo-2-hydroxybenzaldehyde. [Link]

-

Nagaraju, C., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 7(11), 286-294. [Link]

Sources

- 1. This compound | C7H7BrN2O2 | CID 349954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 39635-10-4 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Researcher's Guide to 5-Bromo-2-hydroxybenzohydrazide: Sourcing, Application, and Mechanistic Insights

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Bromo-2-hydroxybenzohydrazide. This versatile chemical scaffold is a valuable starting material in the synthesis of novel compounds with a wide range of potential therapeutic activities. This document provides an overview of reputable commercial suppliers, a detailed protocol for a common synthetic application, and an exploration of the potential mechanism of action for its derivatives.

Sourcing and Procurement of Research-Grade this compound

The quality and purity of starting materials are paramount in any research endeavor. For this compound (CAS No. 39978-42-2), several chemical suppliers cater to the research and development community. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of a Certificate of Analysis (CoA) to verify the identity and quality of the compound. Below is a comparative overview of some commercial suppliers.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | sc-252489 | ≥95% | Inquire | Certificate of Analysis available upon request. For research use only.[1] |

| BLD Pharm | BD138459 | Inquire | Inquire | Provides access to documentation such as NMR, HPLC, LC-MS, and UPLC.[2] |

| ChemBridge | BB-3003425 | >95% | Inquire | Listed as a building block for chemical synthesis.[3] |

| Sigma-Aldrich | AldrichCPR | - | Discontinued | Previously offered as part of a collection of rare chemicals "as-is" without analytical data.[3] |

Note: Availability and specifications are subject to change. Researchers should always verify the information directly with the supplier before procurement.

Synthetic Application: Preparation of Schiff Base Derivatives